molecular formula C10H16N2O3 B8517279 5-tert-butyl-4-methoxy-2-methyl-2H-pyrazole-3-carboxylic acid

5-tert-butyl-4-methoxy-2-methyl-2H-pyrazole-3-carboxylic acid

Cat. No.: B8517279
M. Wt: 212.25 g/mol
InChI Key: SBPWRGNETJSTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-4-methoxy-2-methyl-2H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

5-tert-butyl-4-methoxy-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)8-7(15-5)6(9(13)14)12(4)11-8/h1-5H3,(H,13,14)

InChI Key

SBPWRGNETJSTFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1OC)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-tert-Butyl-4-methoxy-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester (52.8 mg, 0.220 mmol, prepared as described in the previous step) was dissolved in MeOH (1 mL) then 2 M NaOH (143 μL, 0.286 mmol) was added. The resulting mixture was stirred at room temperature for 18 h and the solvent was removed under reduced pressure. The residue was dissolved in H2O (10 mL) and acidified to pH˜2 using 3 M HCl. The aqueous layer was extracted with EtOAc (3×5 mL) and the combined organic extracts were dried over MgSO4 and filtered. The solvent was removed under reduced pressure to yield 5-tert-butyl-4-methoxy-2-methyl-2H-pyrazole-3-carboxylic acid. 1H-NMR (400 MHz, CDCl3) δ: 11.65 (br. s., 1H), 4.08 (s, 3H), 3.89 (s, 3H), 1.37 (s, 9H).
Name
5-tert-Butyl-4-methoxy-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
143 μL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

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